4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203820
InChI: InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H5ClF2O4S
Molecular Weight: 258.63 g/mol

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16203820

Molecular Formula: C7H5ClF2O4S

Molecular Weight: 258.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid -

Specification

Molecular Formula C7H5ClF2O4S
Molecular Weight 258.63 g/mol
IUPAC Name 4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Standard InChI InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12)
Standard InChI Key ZMRPOLBQGKQDCS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Thiophene Architecture

The compound’s foundation is a five-membered aromatic thiophene ring, which confers inherent stability and electronic delocalization. The sulfur atom within the ring contributes to its electron-rich nature, facilitating electrophilic substitution reactions.

Functional Group Configuration

Substituents are positioned at the 2-, 3-, 4-, and 5-positions of the thiophene ring:

  • 2-Position: A carboxylic acid (COOH-\text{COOH}) group enhances solubility in polar solvents and enables hydrogen bonding with biological targets.

  • 3-Position: A difluoromethoxy (OCHF2-\text{OCHF}_2) group introduces electron-withdrawing effects, modulating the ring’s electronic density and steric profile.

  • 4-Position: A chlorine atom (Cl\text{Cl}) acts as a leaving group in nucleophilic substitution reactions and influences intermolecular interactions.

  • 5-Position: A methoxy (OCH3-\text{OCH}_3) group provides additional steric bulk and alters hydrophobic interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H5ClF2O4S\text{C}_7\text{H}_5\text{ClF}_2\text{O}_4\text{S}
Molecular Weight258.63 g/mol
IUPAC Name4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Canonical SMILESCOC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl

Synthesis Methods and Optimization

Conventional Chemical Synthesis

A representative synthesis involves hydrolysis of a nitrile precursor under alkaline conditions. In one protocol :

  • Reagents: Potassium hydroxide (KOH\text{KOH}), ethanol (C2H5OH\text{C}_2\text{H}_5\text{OH}), and hydrochloric acid (HCl\text{HCl}).

  • Procedure:

    • Reflux the nitrile intermediate with KOH\text{KOH} in ethanol for 5 hours.

    • Acidify the mixture to pH 3 with HCl\text{HCl}, followed by extraction with ethyl acetate.

    • Yield: 95% after purification .

This method leverages the carboxylic acid group’s formation via hydrolysis, with ethanol acting as a solvent to enhance reaction homogeneity.

Enzymatic Approaches

Recent advancements explore nitrilase enzymes for stereoselective synthesis. For instance, recombinant E. coli expressing Rhodococcus rhodochrous nitrilase achieved 100% conversion of a nitrile precursor to the carboxylic acid under mild conditions (30°C, pH 7.0) . While enzymatic routes offer greener alternatives, scalability remains a challenge due to enzyme stability and cost .

Chemical Reactivity and Derivative Formation

Carboxylic Acid Reactivity

The COOH-\text{COOH} group participates in:

  • Esterification: Reaction with alcohols catalyzed by H2SO4\text{H}_2\text{SO}_4 yields esters for prodrug development.

  • Amide Formation: Coupling with amines via carbodiimide reagents generates bioactive amides.

Halogen and Ether Group Interactions

  • Chlorine Substitution: The 4-position Cl\text{Cl} undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling structural diversification.

  • Difluoromethoxy Stability: The OCHF2-\text{OCHF}_2 group resists hydrolysis under physiological conditions, enhancing metabolic stability in drug candidates.

Comparative Analysis with Thiophene Analogues

Table 2: Structural and Functional Comparisons

Compound NameKey SubstituentsBioactivity Profile
5-Chloro-4-methoxythiophene-2-carboxylic acidCl\text{Cl}, OCH3\text{OCH}_3, COOH-\text{COOH}Lower metabolic stability
4-Chloro-3-methoxythiophene-2-carboxylic acidCl\text{Cl}, OCH3\text{OCH}_3, COOH-\text{COOH}Reduced kinase inhibition potency

The addition of the difluoromethoxy group in 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid confers superior metabolic stability and target affinity compared to analogues.

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